2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

Catalog No.
S1895254
CAS No.
5005-37-8
M.F
C13H9ClN2
M. Wt
228.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

CAS Number

5005-37-8

Product Name

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

IUPAC Name

2-(4-chlorophenyl)-2-pyridin-2-ylacetonitrile

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

InChI

InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h1-8,12H

InChI Key

TVLXKCIMEBLREH-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(C#N)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=NC(=C1)C(C#N)C2=CC=C(C=C2)Cl

The exact mass of the compound 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile is a substituted pyridineacetonitrile compound. Its primary industrial relevance lies in its role as a well-documented, critical precursor in the multi-step synthesis of Chlorpheniramine (Chlorphenamine), a widely used first-generation H1 antihistamine. The procurement of this specific intermediate in a purified form is a key decision point for pharmaceutical manufacturers aiming for high-purity final active pharmaceutical ingredients (APIs).

In multi-step API synthesis, substituting a purified, isolated intermediate like 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile with its crude, un-isolated reaction mixture is a significant process risk. Using the crude product directly in subsequent steps can introduce unreacted starting materials and side-product impurities that are difficult to remove from the final API. This practice often leads to downstream process failures, lower yields of the final drug substance, and end-product contamination, which can compromise batch quality and regulatory compliance. Procuring the characterized intermediate (CAS 5005-37-8) mitigates these risks by ensuring the quality and consistency of the material entering the final, critical synthesis steps.

Enhanced Processability and Purity via Isolable Hydrochloride Salt Formation

A key challenge in the synthesis of Chlorpheniramine is the purity of its intermediates. One patented method explicitly addresses this by converting the crude 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile product into its hydrochloride salt. This procedure yields a solid precipitate that is easy to purify, in contrast to the crude product which is often an oil. This conversion enables the production of a high-purity intermediate, which is critical for the quality of the final API and is suitable for industrial-scale production.

Evidence DimensionPhysical Form & Purifiability
Target Compound DataSolid, easily purified hydrochloride precipitate
Comparator Or BaselineCrude reaction product (oil)
Quantified DifferenceQualitative improvement: A handleable solid vs. a difficult-to-purify oil, enabling 'higher product purity'.
ConditionsPost-synthesis purification step via salt formation with HCl in ethyl acetate.

Procuring a stable, solid, and purifiable intermediate significantly de-risks manufacturing by improving handling, ensuring batch-to-batch consistency, and simplifying GMP-compliant workflows.

Established High-Yield Synthesis Route Supporting Supply Chain Reliability

The economic viability and supply chain stability of a key intermediate are dependent on efficient, high-yielding synthesis. A documented industrial-scale preparation of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile, through the reaction of p-chlorobenzonitrile and 2-chloropyridine with sodium amide, reports a crude product yield of 95%. This high yield establishes a strong benchmark for the compound's efficient production.

Evidence DimensionReaction Yield
Target Compound Data95%
Comparator Or BaselineTypical multi-component reaction yields in organic synthesis, which can often be lower without specific optimization.
Quantified DifferenceEstablishes a high-yield benchmark (95%) for a documented industrial process.
ConditionsReaction of p-chlorobenzonitrile, 2-chloropyridine, and sodium amide in toluene at 15°C to room temperature.

A high-yield synthesis route is a strong indicator of a reliable and cost-effective supply chain, making this a strategically sound choice for long-term manufacturing projects.

High-Purity Chlorpheniramine Maleate API Manufacturing

The primary application is as a key intermediate in the cGMP production of Chlorpheniramine Maleate. Using this high-purity, isolated compound is the right choice for manufacturers needing to minimize impurity profiles in the final API, thereby reducing the burden of downstream purification and ensuring compliance with pharmacopeial standards.

Process Development and Scale-Up of Antihistamine Synthesis

For chemical development teams, this compound serves as a reliable starting point for process optimization and scale-up. Its availability as a well-characterized solid simplifies the development of robust, repeatable manufacturing workflows, in contrast to processes relying on variable-quality crude intermediates.

Synthesis of Analytical Reference Standards and Impurity Markers

As a direct precursor, this compound is essential for the synthesis of Chlorpheniramine-related impurities and metabolites. High-purity lots of CAS 5005-37-8 are procured by analytical labs to generate reference standards required for method validation and quality control of the final drug product.

XLogP3

2.9

Other CAS

5005-37-8

Dates

Last modified: 08-16-2023

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